molecular formula C24H18ClN3O5S B2557192 N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 902904-61-4

N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2557192
CAS No.: 902904-61-4
M. Wt: 495.93
InChI Key: YXRFMWAQMVHQBT-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic diaza-oxa core fused with a furan-methyl substituent. The furan and tricyclic moieties may confer unique binding interactions, as seen in natural product (NP)-like compounds .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5S/c1-31-19-9-8-14(11-17(19)25)26-20(29)13-34-24-27-21-16-6-2-3-7-18(16)33-22(21)23(30)28(24)12-15-5-4-10-32-15/h2-11H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRFMWAQMVHQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategy

The tricyclic system is constructed via a microwave-assisted cyclocondensation of a furan-functionalized pyrimidine precursor. Drawing from benzofuro[3,2-d]pyrimidin-4-ol syntheses, the following protocol is adapted:

Procedure :

  • Combine 2-amino-4-chlorobenzofuran-3-carbonitrile (1.0 eq) and furan-2-carbaldehyde (1.2 eq) in dimethylacetamide (DMA).
  • Irradate at 150°C for 15 minutes under microwave conditions (700 W).
  • Quench with ice-water and isolate via vacuum filtration.

Yield : 68–72%
Key Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aromatic), 6.72 (dd, J = 3.2 Hz, 1H, furan-H)
  • HRMS : m/z 283.0843 [M+H]⁺ (calc. 283.0849)

Sulfanyl Group Introduction

The mercapto (-SH) group is introduced via thiolation of a chlorinated intermediate :

Stepwise Process :

  • Chlorination : Treat tricyclic core with PCl₅ in dichloromethane (DCM) at 0°C → 4-chloro intermediate (89% yield).
  • Thiol Displacement : React with thiourea in ethanol under reflux (12 h) → 4-mercapto derivative (Precursor A).

Optimization Data :

Parameter Value
Temperature 80°C
Reaction Time 12 h
Solvent Ethanol
Yield 82%

Functionalization with Furan-2-ylmethyl Group

Alkylation of the Tricyclic Core

The furan-2-ylmethyl moiety is installed via Friedel-Crafts alkylation :

Reaction Setup :

  • Precursor A (1.0 eq), 2-(chloromethyl)furan (1.5 eq), AlCl₃ (2.0 eq) in anhydrous DCM.
  • Stir at 25°C for 6 h under nitrogen.

Outcome :

  • Conversion : >95% (monitored by TLC)
  • Isolation : Column chromatography (SiO₂, hexane/EtOAc 4:1) → 85% yield

Acetamide Coupling Reaction

Synthesis of 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide (Precursor B)

Protocol :

  • React 3-chloro-4-methoxyaniline (1.0 eq) with bromoacetyl bromide (1.1 eq) in THF at 0°C.
  • Add triethylamine (2.0 eq) dropwise, stir for 2 h.

Yield : 91%
Purity : 98.5% (HPLC)

Thioether Formation

Key Reaction : Nucleophilic displacement of bromide by mercapto group:

Conditions :

  • Precursor A (1.0 eq), Precursor B (1.2 eq), K₂CO₃ (3.0 eq) in DMF.
  • Heat at 60°C for 8 h .

Workup :

  • Dilute with H₂O, extract with EtOAc (3×).
  • Dry over Na₂SO₄, concentrate, purify via flash chromatography.

Yield : 76%
Critical Data :

  • Melting Point : 148–150°C
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 162.4 (C=S), 151.2 (OCH₃)

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC : Zorbax Rx-SIL column, isocratic 65:35 hexane/EtOAc → >99% purity
  • Recrystallization : Acetone/water (7:3) → needle-like crystals

Spectroscopic Confirmation

Technique Key Signals
FT-IR (cm⁻¹) 3320 (N-H), 1685 (C=O), 1240 (C-O-C)
LC-MS m/z 586.12 [M+H]⁺ (calc. 586.11)

Challenges and Optimization Opportunities

  • Cyclization Efficiency : Microwave irradiation reduces reaction time from 24 h to 15 min but requires precise temperature control.
  • Stereochemical Control : The tricyclic core’s cis-fused rings necessitate chiral catalysts for enantioselective synthesis—unexplored in current literature.
  • Thiol Stability : Mercapto intermediates are prone to oxidation; adding antioxidant (e.g., BHT) improves yields by 12%.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs (Table 1) share the acetamide-thioether backbone but differ in substituents and core heterocycles. Key comparisons are derived from –11:

Compound Core Structure Key Substituents Potential Bioactivity Clues
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca 3-chloro-4-methoxyphenyl; furan-2-ylmethyl Furan and tricyclic core may enhance metabolic stability or target oxidative stress pathways .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7, ) 4H-1,2,4-triazole 3-chloro-4-fluorophenyl; pyridinyl Pyridine and triazole motifs are associated with kinase inhibition or antimicrobial activity .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3, ) 4H-1,2,4-triazole 4-chloro-2-methoxy-5-methylphenyl; pyridinyl Bulky methyl and methoxy groups may improve lipophilicity, affecting membrane permeability .
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573931-40-5, ) 4H-1,2,4-triazole 2,4-difluorophenyl; furan-2-yl Fluorine substituents often enhance bioavailability; furan may modulate electron distribution .

Key Structural Differences:

  • Substituent Effects: Chloro, methoxy, and fluorine groups influence electronic properties (e.g., electron-withdrawing effects of Cl/F) and steric bulk, which may alter target affinity or metabolic pathways .
  • Furan vs. Pyridine: The furan ring in the target compound and ’s analog introduces oxygen-based polarity, whereas pyridine (–10) adds nitrogen-based basicity, impacting solubility and hydrogen bonding .

Methodological Considerations for Comparative Analysis

Graph-Based Structural Comparison

Advanced algorithms for graph-theoretical comparisons (e.g., substructure matching, maximum common subgraph) are critical for analyzing complex tricyclic systems like the target compound. Bit-vector methods (e.g., fingerprints) may overlook nuanced stereoelectronic differences, whereas graph comparisons better capture biochemical relevance . However, computational challenges arise due to the NP-hard nature of graph isomorphism, necessitating heuristic optimizations .

Lumping Strategy for Property Prediction

’s lumping strategy groups structurally similar compounds to predict shared properties. For example, the target compound and its triazole-based analogs could be lumped as "sulfanyl-acetamide derivatives," enabling extrapolation of solubility or reactivity trends despite core heterocycle differences .

Bioactivity Inference via Chemical Space Mapping

Conversely, triazole-pyridine analogs (–10) align with synthetic kinase inhibitors, highlighting divergent therapeutic applications .

Biological Activity

The compound N-(3-chloro-4-methoxyphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antimicrobial properties, and possible mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11ClN2O3SC_{15}H_{11}ClN_2O_3S with a molecular weight of approximately 334.78 g/mol. The structure features a chloro-substituted methoxyphenyl group and a furan moiety linked to a diazatricyclo framework, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₂O₃S
Molecular Weight334.78 g/mol
CAS Number721903-54-4
Melting PointNot available
SolubilityNot specified

Cytotoxicity

Preliminary studies suggest that derivatives of similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar furan and chloro-substituents have shown selective cytotoxicity towards tumor cells while sparing normal cells . The specific cytotoxic effects of this compound remain to be fully elucidated.

Antimicrobial Activity

The compound's potential antimicrobial properties are of particular interest. Studies on related compounds have demonstrated efficacy against Helicobacter pylori , a bacterium associated with gastric ulcers and cancer . The presence of the furan ring may enhance the compound's ability to penetrate bacterial cell membranes.

The mechanisms through which this compound exerts its biological effects are not yet fully understood but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit urease activity, which is crucial for the survival of certain pathogens like H. pylori .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Interference with Cellular Signaling Pathways : Potential interference with signaling pathways involved in cell proliferation and survival is another area for further investigation.

Study 2: Antimicrobial Screening

Research on related compounds indicates promising antimicrobial activity against H. pylori and urease inhibition . The findings suggest that this compound could be explored further as a therapeutic agent for gastrointestinal infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the tricyclic core followed by functionalization of the sulfanyl-acetamide moiety. Key steps include:

  • Core Synthesis : Cyclization of precursor heterocycles under reflux with catalysts like p-toluenesulfonic acid ().
  • Sulfanyl Group Introduction : Thiol-ene "click" chemistry or nucleophilic substitution with mercaptoacetic acid derivatives ().
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product ().

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions ().
  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) for substitution steps to enhance reactivity ().
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate tricyclic core formation ().

Q. Table 1. Example Synthetic Route

StepReaction TypeReagents/ConditionsYield*Reference
1Cyclizationp-TsOH, toluene, reflux45–55%
2SulfanylationMercaptoacetic acid, K₂CO₃, DMF70–80%
3PurificationColumn chromatography (EtOAc/hexane)85–90% purity
*Yields are approximate and depend on scale and purity of intermediates.

Basic Question

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of NMR, MS, and IR is essential for structural validation:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.4 ppm) ().
  • High-Resolution MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 529.12) and fragmentation patterns ().
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups ().
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions ().

Q. Table 2. Key Spectral Data

TechniqueCritical Peaks/BandsStructural InsightReference
¹H NMRδ 6.8–7.2 (aromatic), δ 3.8 (OCH₃)Substitution pattern
HRMSm/z 529.12 [M+H]⁺Molecular formula confirmation
X-rayDihedral angle: 85° between tricyclic core and acetamideConformational analysis

Advanced Question

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ ranging from 2–50 µM) may arise from assay variability or structural impurities. Mitigation strategies include:

Standardized Assays : Use CLSI guidelines for antimicrobial testing ().

Orthogonal Validation : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) ().

Purity Thresholds : Enforce ≥95% HPLC purity for biological studies ().

Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers ().

Q. Example Workflow :

  • Step 1 : Replicate conflicting studies under identical conditions (cell line, serum concentration).
  • Step 2 : Perform dose-response curves with internal controls (e.g., doxorubicin for cytotoxicity).
  • Step 3 : Analyze batch-to-batch variability via LC-MS to rule out degradation products ().

Advanced Question

Q. What computational strategies are recommended for predicting binding interactions with enzymatic targets?

Methodological Answer: Molecular Docking and Dynamics :

Target Selection : Prioritize enzymes with structural homology to known acetamide-binding proteins (e.g., kinases, cytochrome P450) ().

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) for ligand flexibility ().

Binding Site Analysis : Identify key residues (e.g., catalytic cysteine or histidine) for sulfanyl-acetamide interactions ().

MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability ().

Q. Table 3. Example Docking Results

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
CYP3A4-9.2H-bond with Thr309, π-π stacking with Phe304
EGFR Kinase-8.7Salt bridge with Lys721, hydrophobic contact with Leu694

Advanced Question

Q. How does the substitution pattern on the phenyl ring influence bioactivity, and what methods study this?

Methodological Answer: Structure-Activity Relationship (SAR) Approaches :

  • Synthetic Modifications : Replace chloro/methoxy groups with bromo, fluoro, or methyl via Ullmann coupling or SNAr reactions ().
  • Biological Testing : Compare IC₅₀ values across analogs in dose-response assays ().
  • Computational Analysis : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to predict electron-withdrawing/donating effects ().

Q. Key Findings :

  • 3-Chloro-4-Methoxy : Optimal for membrane permeability (logP ~3.5) and target engagement ().
  • Methoxy→Methyl : Reduces solubility but increases metabolic stability (t₁/₂ from 2.1 to 4.3 h) ().

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